5-amino-4-(1H-benzo[d]imidazol-2-yl)-1-(2-ethylphenyl)-1H-pyrrol-3(2H)-one
Description
5-Amino-4-(1H-benzo[d]imidazol-2-yl)-1-(2-ethylphenyl)-1H-pyrrol-3(2H)-one is a heterocyclic compound featuring a pyrrolone core fused with a benzimidazole moiety and substituted with a 2-ethylphenyl group. The pyrrolone ring contributes to hydrogen-bonding interactions, while the 2-ethylphenyl substituent may enhance lipophilicity, influencing bioavailability and target binding.
Properties
Molecular Formula |
C19H18N4O |
|---|---|
Molecular Weight |
318.4 g/mol |
IUPAC Name |
4-(1H-benzimidazol-2-yl)-1-(2-ethylphenyl)-5-imino-2H-pyrrol-3-ol |
InChI |
InChI=1S/C19H18N4O/c1-2-12-7-3-6-10-15(12)23-11-16(24)17(18(23)20)19-21-13-8-4-5-9-14(13)22-19/h3-10,20,24H,2,11H2,1H3,(H,21,22) |
InChI Key |
VTOILNYSDRDWJO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1N2CC(=C(C2=N)C3=NC4=CC=CC=C4N3)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-AMINO-4-(1H-1,3-BENZODIAZOL-2-YL)-1-(2-ETHYLPHENYL)-2,3-DIHYDRO-1H-PYRROL-3-ONE typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Formation of the pyrrolone ring through cyclization of appropriate precursors.
Amination Reactions: Introduction of the amino group using reagents like ammonia or amines under specific conditions.
Benzodiazole Formation: Construction of the benzodiazole moiety through condensation reactions.
Industrial Production Methods
Industrial production methods may involve optimizing the synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and catalytic processes may be employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing nitro groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the benzodiazole or pyrrolone rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. They may include various substituted benzodiazole and pyrrolone derivatives.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as intermediates in the synthesis of more complex organic molecules.
Catalysis: Potential use as ligands in catalytic reactions.
Biology
Enzyme Inhibition: Studied for their ability to inhibit specific enzymes.
Antimicrobial Activity: Potential use as antimicrobial agents.
Medicine
Drug Development: Investigated for their potential as therapeutic agents in treating various diseases.
Diagnostic Agents: Used in the development of diagnostic tools.
Industry
Material Science:
Agriculture: Studied for their use as agrochemicals.
Mechanism of Action
The mechanism of action of 5-AMINO-4-(1H-1,3-BENZODIAZOL-2-YL)-1-(2-ETHYLPHENYL)-2,3-DIHYDRO-1H-PYRROL-3-ONE involves its interaction with specific molecular targets. These may include:
Enzyme Binding: Inhibition or activation of enzymes through binding to their active sites.
Receptor Interaction: Binding to cellular receptors to modulate signaling pathways.
DNA Intercalation: Intercalation into DNA strands, affecting replication and transcription processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare the target compound with structurally analogous derivatives, focusing on substituent effects, molecular properties, and reported activities.
Table 1: Structural and Pharmacological Comparison of Benzimidazole-Pyrrolone Derivatives
*Calculated based on analogous structures.
Key Findings from Comparative Analysis
Substituent Effects on Lipophilicity and Solubility: The 2-ethylphenyl group in the target compound increases lipophilicity compared to smaller substituents like phenyl or halogenated aryl groups . This may enhance membrane permeability but could reduce aqueous solubility.
Pharmacological Potential: While direct activity data for the target compound are lacking, structurally related benzimidazole-pyrrolones have shown enzyme-inhibitory properties. Halogenated derivatives (e.g., 4-bromo- or 2,4-dichlorophenyl) are common in antimicrobial agents, though their efficacy in this series remains unverified .
Synthetic Accessibility :
- The synthesis of benzimidazole-pyrrolones typically involves condensation reactions between benzimidazole precursors and pyrrolone intermediates, as seen in analogs like 1-(3-chloro-4-methoxyphenyl)-5-oxopyrrolidine derivatives .
- Substituents like ethylphenyl may require tailored coupling reagents or protecting-group strategies to avoid steric hindrance during synthesis.
Biological Activity
5-amino-4-(1H-benzo[d]imidazol-2-yl)-1-(2-ethylphenyl)-1H-pyrrol-3(2H)-one is a compound of significant interest due to its diverse biological activities, particularly in the field of cancer therapy. This article delves into the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and structure-activity relationships.
Chemical Structure and Properties
The compound features a complex structure that includes a pyrrole ring, an imidazole moiety, and an ethylphenyl group. Its molecular formula is , and it exhibits unique properties that contribute to its biological activities.
Anticancer Activity
Research indicates that derivatives of 5-amino-4-(1H-benzo[d]imidazol-2-yl)-phenyl-1,2-dihydro-pyrrol-3-ones have been identified as potent inhibitors of fibroblast growth factor receptor 1 (FGFR1), which is crucial in tumorigenesis. The compound demonstrated an IC50 value of 3.5 μM against FGFR1 kinase activity, with some derivatives showing even lower IC50 values of 0.63 μM and 0.32 μM respectively .
Table 1: Inhibition Potency Against FGFR1
| Compound Name | IC50 (μM) | Cell Line Tested | Notes |
|---|---|---|---|
| 5-amino-4-(1H-benzo[d]imidazol-2-yl)-phenyl-1,2-dihydro-pyrrol-3-one | 3.5 | - | Initial compound |
| 5-amino-1-(3-hydroxy-phenyl)-4-(6-methyl-1H-benzoimidazol-2-yl)-1,2-dihydro-pyrrol-3-one | 0.63 | KG1 | High potency |
| 5-amino-4-(1H-benzoimidazol-2-yl)-1-(3-hydroxy-phenyl)-1,2-dihydro-pyrrol-3-one | 0.32 | KG1 | Highest potency |
The mechanism by which these compounds exert their anticancer effects primarily involves the inhibition of FGFR signaling pathways, which are often dysregulated in various cancers. By blocking this pathway, the compounds can hinder tumor growth and proliferation.
Structure-Activity Relationship (SAR)
The effectiveness of the compound can be attributed to specific structural features. Variations in the substituents on the imidazole and pyrrole rings significantly influence biological activity. For instance, modifications to the phenolic group have shown to enhance potency against cancer cell lines .
Table 2: Structure-Activity Relationship Insights
| Modification | Effect on Activity |
|---|---|
| Hydroxyl group on phenyl ring | Increases FGFR inhibition |
| Methyl substitution on imidazole | Enhances cytotoxicity |
Case Studies
Several studies have investigated the biological effects of this compound in vitro and in vivo:
- In Vitro Studies : The compound exhibited potent antiproliferative effects against various cancer cell lines, including KG1 myeloma cells, with IC50 values ranging from 5.6 μM to 9.3 μM for different derivatives .
- In Vivo Studies : Animal models treated with these compounds showed significant tumor reduction compared to control groups, highlighting their potential as therapeutic agents in cancer treatment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
